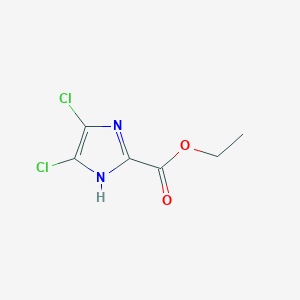

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate

説明

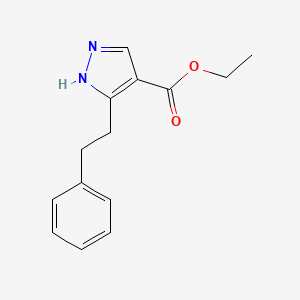

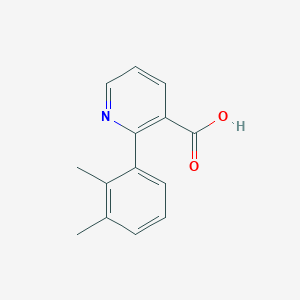

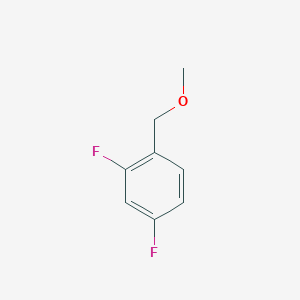

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H6Cl2N2O2 and a molecular weight of 209.03 . It is a pale-yellow to yellow-brown solid . This compound is a ring-substituted-1H-imidazole-4-carboxylic acid derivative .

Molecular Structure Analysis

The InChI code for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is 1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the imidazole ring and the ethyl group attached to the carboxylate group.Physical And Chemical Properties Analysis

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.03 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.科学的研究の応用

Here is an analysis of the scientific research applications of Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate, focusing on a few unique applications:

Anti-Tuberculosis Agents

Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate derivatives have been shown to act as a new class of anti-tuberculosis agents. This application is significant due to the ongoing global effort to combat tuberculosis, especially drug-resistant strains .

Synthesis of Substituted Imidazoles

This compound is used in the regiocontrolled synthesis of substituted imidazoles, which are key components in functional molecules utilized in various everyday applications .

Coordination Polymers and Nanoparticles

The related compound 4,5-Dichloroimidazole has been used in generating different types of coordination polymers and as a precursor for silver-carbene complex-loaded nanoparticles .

Safety and Hazards

The safety data sheet for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .

作用機序

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .

特性

IUPAC Name |

ethyl 4,5-dichloro-1H-imidazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLUBCRVJZVBQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(N1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole-2-carboxylic acid, 4,5-dichloro-, ethyl ester | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

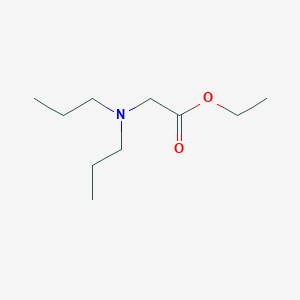

![2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile](/img/structure/B6327145.png)